molecular formula C16H14N2O7S B5040394 [2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate

[2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate

Cat. No.: B5040394
M. Wt: 378.4 g/mol
InChI Key: DUDFMZJZYOVFSQ-UHFFFAOYSA-N
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Description

[2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate is an organic compound that features both acetyl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate typically involves a multi-step process. One common method includes the acetylation of a precursor compound, followed by sulfonylation. The reaction conditions often require the use of acetic anhydride or acetyl chloride as acetylating agents, and sulfonyl chlorides for the sulfonylation step. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The acetyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

[2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • [2-[Acetyl-(4-nitrophenyl)sulfonylamino]phenyl] acetate
  • [2-[Acetyl-(2-nitrophenyl)sulfonylamino]phenyl] acetate

Uniqueness

What sets [2-[Acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique structure can lead to different reactivity and interaction profiles, making it particularly valuable in certain applications.

Properties

IUPAC Name

[2-[acetyl-(3-nitrophenyl)sulfonylamino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7S/c1-11(19)17(15-8-3-4-9-16(15)25-12(2)20)26(23,24)14-7-5-6-13(10-14)18(21)22/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDFMZJZYOVFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1OC(=O)C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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